molecular formula C7H6N2O2S2 B14647691 Carbamodithioic acid, (4-nitrophenyl)- CAS No. 46233-68-5

Carbamodithioic acid, (4-nitrophenyl)-

Cat. No.: B14647691
CAS No.: 46233-68-5
M. Wt: 214.3 g/mol
InChI Key: KKLKJHXLJHOAIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, (4-nitrophenyl)-, typically involves the reaction of 4-nitrophenyl chloroformate with a suitable amine under controlled conditions. For instance, 4-nitrophenyl cyclopropylcarbamate can be prepared by reacting 4-nitrophenyl chloroformate with cyclopropyl amine in acetonitrile at room temperature . This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of carbamodithioic acid, (4-nitrophenyl)-, involves its interaction with molecular targets through nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amine, which can then participate in further biochemical reactions. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamodithioic acid, (4-nitrophenyl)-, is unique due to its dual functional groups (thiocarbonyl and thiol) which confer distinct chemical reactivity and biological activity. Its ability to undergo both nucleophilic substitution and reduction reactions makes it versatile for various applications in chemistry and biology.

Properties

IUPAC Name

(4-nitrophenyl)carbamodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c10-9(11)6-3-1-5(2-4-6)8-7(12)13/h1-4H,(H2,8,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLKJHXLJHOAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439857
Record name Carbamodithioic acid, (4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46233-68-5
Record name Carbamodithioic acid, (4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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